Bis(sulfosuccinimidyl) suberate sodium salt
Overview
Description
Synthesis Analysis
BS3 is synthesized through the reaction of sulfosuccinimidyl with suberic acid derivatives. The process involves the formation of active ester molecules that facilitate the cross-linking of proteins by reacting with amino groups. This synthesis method introduces hydrophilic properties to the molecule, making it suitable for use in aqueous environments without requiring organic solvents or phase transfer catalysts for its application in biological systems (Presentini, 2017).
Molecular Structure Analysis
The molecular structure of BS3 includes a central aliphatic chain (suberate) linked on either end to sulfonate groups, which are responsible for its solubility in water. These sulfonate groups are attached to N-hydroxysuccinimide (NHS) esters, which are reactive towards primary amine groups under physiological conditions. This structure enables BS3 to act as a bifunctional cross-linker, capable of forming stable amide bonds with the amino groups of lysine residues within or between proteins.
Chemical Reactions and Properties
BS3 reacts with primary amine groups to form stable amide bonds, effectively cross-linking proteins. This reaction is highly specific and occurs at physiological pH, making BS3 an ideal cross-linker for studying protein-protein interactions under native conditions. Its ability to cross-link proteins is modulated by factors such as pH, temperature, and the presence of reactive groups, allowing for controlled cross-linking in various experimental setups. The cross-linking efficiency and the stability of the resulting bonds are key chemical properties that make BS3 a valuable tool in molecular biology and biochemistry (Staros, 1982).
Physical Properties Analysis
BS3 is characterized by high solubility in water and biological buffers, owing to its sulfonate groups. This hydrophilic nature facilitates its use in aqueous systems without necessitating organic solvents, which could interfere with biological activities or the integrity of cellular components. The solubility and reactivity of BS3 at physiological pH enhance its utility for in vivo and in vitro experiments, enabling the study of protein interactions in a native environment.
Chemical Properties Analysis
The chemical stability of BS3 in aqueous solutions and its reactivity towards amine groups under mild conditions are crucial for its application in biological research. Its membrane-impermeant nature ensures that cross-linking reactions are limited to extracellular proteins or proteins accessible in fixed or permeabilized cells, without affecting intracellular components. This specificity is instrumental in studying surface proteins, extracellular matrices, and protein complexes in their native context.
Scientific Research Applications
Erythrocyte Band 3 Cross-Linking : Treatment of human erythrocytes with bis(sulfosuccinimidyl) suberate led to the formation of covalent dimers and noncovalent tetramers of band 3, a process modulated by ligands occupying the stilbenedisulfonate site. This suggests alternate allosterically modulated quaternary structures of band 3, which may have implications for its transport or ankyrin binding functions (Salhany, Sloan, & Cordes, 1990).
Protein Cross-Linking : Bis(sulfosuccinimidyl) suberate was shown to be an efficient protein cross-linker, as demonstrated in experiments with rabbit muscle aldolase and human erythrocytes. Its membrane impermeability makes it suitable for targeting extracytoplasmic membrane protein subunits (Staros, 1982).
Enhancing Biomolecule Isolation : A novel platform combining bis(sulfosuccinimidyl) suberate and helix-shaped microchannels improved the isolation of biomolecules from large liquid specimens. This system showed promise in diagnosing diseases like tuberculosis and colorectal cancer (Jin et al., 2020).
Peroxidase Conjugation : A method using bis(sulfosuccinimidyl) suberate as a cross-linking reagent in a two-step procedure was developed to create horseradish peroxidase conjugates. This approach resulted in conjugates with preserved biological activities and improved stability (Presentini, 2017).
Modulating Red Blood Cell Survival : Treatment of human and murine blood cells with bis(sulfosuccinimidyl) suberate resulted in protein clustering and enhanced phagocytosis by macrophages. This has potential applications in targeted drug delivery systems (Chiarantini et al., 1995).
Analysis of Amyloid-β Peptide Behavior : Bis(sulfosuccinimidyl) suberate was used to cross-link amyloid-β peptide oligomers, providing an efficient method to analyze protein aggregation in solution and in phospholipid membranes. This has implications in the study of Alzheimer's disease (Shi et al., 2017).
Safety And Hazards
properties
IUPAC Name |
disodium;1-[8-(2,5-dioxo-3-sulfonatopyrrolidin-1-yl)oxy-8-oxooctanoyl]oxy-2,5-dioxopyrrolidine-3-sulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O14S2.2Na/c19-11-7-9(33(25,26)27)15(23)17(11)31-13(21)5-3-1-2-4-6-14(22)32-18-12(20)8-10(16(18)24)34(28,29)30;;/h9-10H,1-8H2,(H,25,26,27)(H,28,29,30);;/q;2*+1/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGJYOHMBGJPESL-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)OC(=O)CCCCCCC(=O)ON2C(=O)CC(C2=O)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2Na2O14S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10421984 | |
Record name | Bis(sulfosuccinimidyl) suberate sodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10421984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
572.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(sulfosuccinimidyl) suberate sodium salt | |
CAS RN |
127634-19-9 | |
Record name | Bis(sulfosuccinimidyl) suberate sodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10421984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
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